molecular formula C6H14N2O2 B13520341 N-methoxy-N-methyl-2-(methylamino)propanamide CAS No. 1250036-73-7

N-methoxy-N-methyl-2-(methylamino)propanamide

Cat. No.: B13520341
CAS No.: 1250036-73-7
M. Wt: 146.19 g/mol
InChI Key: ICXIJHOXEINDLL-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(methylamino)propanamide is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, characterized by the presence of methoxy and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(methylamino)propanamide typically involves the reaction of N-methoxy-N-methylamine with a suitable acylating agent. One common method is the reaction of N-methoxy-N-methylamine with propionyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of N-methoxy-N-methyl-2-(methylamino)propanoic acid.

    Reduction: Formation of N-methyl-2-(methylamino)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methoxy-N-methyl-2-(methylamino)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylacetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-methoxy-N-methyl-2-(methylamino)ethanamide: Similar structure with an ethanamide backbone.

    N-methoxy-N-methyl-2-(methylamino)butanamide: Similar structure with a butanamide backbone.

Uniqueness

N-methoxy-N-methyl-2-(methylamino)propanamide is unique due to its specific combination of functional groups and its propanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-5(7-2)6(9)8(3)10-4/h5,7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXIJHOXEINDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253508
Record name N-Methoxy-N-methyl-2-(methylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250036-73-7
Record name N-Methoxy-N-methyl-2-(methylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250036-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-(methylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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